Cas no 1126367-12-1 (5-(1H-imidazol-2-yl)-2-methylaniline)
5-(1H-imidazol-2-yl)-2-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-imidazol-2-yl)-2-methylaniline
- Benzenamine, 5-(1H-imidazol-2-yl)-2-methyl-
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- Inchi: 1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)
- InChI Key: NYAINBAPCOOXTC-UHFFFAOYSA-N
- SMILES: C1(N)=CC(C2NC=CN=2)=CC=C1C
5-(1H-imidazol-2-yl)-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I385685-10mg |
5-(1H-Imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I385685-50mg |
5-(1H-Imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | I385685-100mg |
5-(1H-Imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM416005-1g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95%+ | 1g |
$495 | 2023-01-19 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000723463-1g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95+% | 1g |
¥5394.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000723463-5g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95+% | 5g |
¥13708.00 | 2023-09-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606558-1g |
5-(1H-Imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 97% | 1g |
¥3430.0 | 2023-04-05 | |
| Enamine | EN300-190265-0.05g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95.0% | 0.05g |
$101.0 | 2025-03-21 | |
| Enamine | EN300-190265-0.1g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95.0% | 0.1g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-190265-0.25g |
5-(1H-imidazol-2-yl)-2-methylaniline |
1126367-12-1 | 95.0% | 0.25g |
$216.0 | 2025-03-21 |
5-(1H-imidazol-2-yl)-2-methylaniline Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-(1H-imidazol-2-yl)-2-methylaniline
5-(1H-Imidazol-2-yl)-2-methylaniline (CAS No. 1126367-12-1): A Comprehensive Overview
5-(1H-Imidazol-2-yl)-2-methylaniline, also known by its CAS number 1126367-12-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has gained attention due to its unique structural properties and potential for use in advanced materials, pharmaceuticals, and electronic devices. In this article, we delve into the synthesis, properties, and recent advancements in the utilization of 5-(1H-imidazol-2-yl)-2-methylaniline.
The synthesis of 5-(1H-imidazol-2-yl)-2-methylaniline typically involves multi-step organic reactions, often utilizing coupling agents and catalytic systems to achieve high yields. Recent studies have focused on optimizing these processes to enhance efficiency and reduce environmental impact. For instance, researchers have explored the use of palladium catalysts in cross-coupling reactions to synthesize this compound more effectively. These advancements not only improve the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.
One of the most promising applications of 5-(1H-imidazol-2-yl)-2-methylaniline lies in its role as a building block for advanced materials. Its imidazole ring structure provides excellent coordination capabilities, making it ideal for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials are being extensively studied for their potential in gas storage, catalysis, and sensing technologies. Recent research has demonstrated that incorporating 5-(1H-imidazol-2-yl)-2-methylaniline into MOFs can significantly enhance their porosity and stability under various conditions.
In the field of pharmaceuticals, 5-(1H-imidazol-2-yl)-2-methylaniline has shown potential as a lead compound for drug development. Its ability to form hydrogen bonds and interact with biological targets makes it a valuable candidate for designing bioactive molecules. Studies have explored its role in inhibiting enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's unique pharmacokinetic properties have also been investigated to assess its suitability as a drug delivery agent.
The electronic properties of 5-(1H-imidazol-2-yl)-2-methylaniline make it an attractive candidate for applications in organic electronics. Its conjugated system facilitates electron transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements have focused on integrating this compound into thin-film transistor structures to improve device performance. Researchers have reported enhanced charge carrier mobility when using 5-(1H-imidazol-2-yl)-2-methylaniline-based materials, paving the way for next-generation electronic devices.
In conclusion, CAS No. 1126367-12-1, or 5-(1H-imidazol-2-yl)-2-methylaniline, is a multifaceted compound with diverse applications across various scientific domains. Its structural versatility and functional properties continue to drive innovative research and development efforts. As advancements in synthesis techniques and material science progress, the potential of this compound is expected to expand further, contributing significantly to both academic and industrial applications.
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